molecular formula C12H9F3N2O B6167436 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 1152931-55-9

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B6167436
CAS No.: 1152931-55-9
M. Wt: 254.2
InChI Key:
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Description

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its trifluoromethyl group and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Methylation: The methylation step involves the addition of a methyl group to the pyrazole ring, often using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Substitution reactions may involve nucleophiles like halides or organometallic reagents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated derivatives, alkylated compounds, and other substituted products.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets.

Medicine: In the medical field, 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and inflammation.

Industry: The compound is also used in the development of advanced materials and chemical sensors. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism by which 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

  • 3-Methyl-1-(3-trifluoromethylphenyl)-1H-pyrazole-4-carboxylic acid

  • N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine

Uniqueness: 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde stands out due to its specific structural features, such as the presence of both the trifluoromethyl group and the formyl group. These features contribute to its unique reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1152931-55-9

Molecular Formula

C12H9F3N2O

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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